molecular formula C11H12O2S B3259600 But-3-yn-2-yl 4-methylbenzenesulfinate CAS No. 32140-54-8

But-3-yn-2-yl 4-methylbenzenesulfinate

Cat. No.: B3259600
CAS No.: 32140-54-8
M. Wt: 208.28 g/mol
InChI Key: KUBHTUDEXVTMNY-UHFFFAOYSA-N
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Description

But-3-yn-2-yl 4-methylbenzenesulfinate ( 32140-54-8) is a high-value building block in organic synthesis, designed for researchers developing novel synthetic methodologies. Its molecular structure integrates a sulfinate ester group with a terminal alkyne, enabling distinct and versatile reaction pathways. A prominent application documented in the literature is its role as a precursor in the silver-catalyzed rearrangement to allenic sulfones . This specific transformation provides efficient access to functionalized allenes, which are crucial structural motifs in natural products and pharmaceuticals. The terminal alkyne functionality allows for further diversification through metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, or cycloadditions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . This dual reactivity makes the compound an ideal intermediate for constructing complex molecular architectures, pharmaceuticals, and advanced materials. When handling this reagent, researchers should note that related sulfonyl compounds have associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate safety precautions should be taken. This product is supplied and guaranteed for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

but-3-yn-2-yl 4-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-4-10(3)13-14(12)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBHTUDEXVTMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241910
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-54-8
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32140-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-propyn-1-yl 4-methylbenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-2-yl 4-methylbenzenesulfinate typically involves the reaction of 3-butyn-2-ol with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .

    Reaction Setup: A flame-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, addition funnel, and nitrogen inlet/outlet needles.

    Reagents: Tosyl chloride (9.55 g, 50.1 mmol), dichloromethane (125 mL), triethylamine (7.65 mL, 55.0 mmol), 3-butyn-2-ol (4.00 mL, 50.0 mmol), and triphenylphosphine (13.1 g, 50.0 mmol).

    Procedure: The tosyl chloride is dissolved in dichloromethane and cooled to 19°C. A solution of 3-butyn-2-ol and triphenylphosphine in dichloromethane is added dropwise over 70 minutes. The reaction mixture is stirred and monitored by TLC until the starting material is consumed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group acts as a superior leaving group, facilitating nucleophilic substitutions. Common nucleophiles include amines, thiols, and alkoxides. For example:

  • Amine substitution : Reaction with primary amines yields propargylamine derivatives. Using morpholine in THF at 60°C achieves 85% conversion to NN-propargylmorpholine .

  • Thiol substitution : Thiophenol in DMF at room temperature replaces the sulfinate group, forming aryl propargyl sulfides in 78% yield.

Table 1: Representative Nucleophilic Substitutions

NucleophileConditionsProductYield (%)
MorpholineTHF, 60°CNN-Propargylmorpholine85
ThiophenolDMF, RTPhenyl propargyl sulfide78
Sodium methoxideMeOH, refluxPropargyl methyl ether92

Elimination Reactions

The alkyne moiety participates in elimination under basic conditions. For instance, treatment with KOtBu in THF generates allenyl sulfones via β-elimination . Silver hexafluoroantimonate (AgSbF₆) catalyzes cyclization-elimination cascades to form conjugated dienes or heterocycles .

Mechanistic Insight :

  • Coordination of Ag⁺ to the alkyne activates the triple bond.

  • Intramolecular attack by the sulfinate oxygen forms a cyclic intermediate.

  • Elimination of SO2\text{SO}_2 produces allenyl or cumulene products .

Table 2: AgSbF₆-Mediated Cyclization-Elimination

SubstrateProductYield (%)
But-3-yn-2-yl 4-methylbenzenesulfinate1-(Buta-1,2-dien-1-ylsulfonyl)-4-methylbenzene89
Derivatives with aryl substituentsPolycyclic allenyl sulfones72–94

Cycloaddition and Cross-Coupling Reactions

The alkyne group enables [2+2] cycloadditions with electron-deficient alkenes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, though this requires prior conversion to terminal alkynes .

Key Example :

  • Huisgen Cycloaddition : After deprotection of the propargyl group, reaction with benzyl azide yields 1,4-disubstituted triazoles in 91% yield .

Solvent and Substituent Effects

Reaction outcomes are highly solvent-dependent. Polar aprotic solvents like DMSO accelerate elimination by stabilizing charged intermediates, while nonpolar solvents favor substitution (Table 3) .

Table 3: Solvent Effects on Elimination/Substitution Ratio

SolventDielectric ConstantElimination (%)Substitution (%)
Benzene2.27298
DMSO46.77822

Electron-withdrawing substituents on the benzene ring enhance electrophilicity, increasing substitution rates (Hammett ρ+=1.7\rho^+=-1.7) .

Scientific Research Applications

But-3-yn-2-yl 4-methylbenzenesulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-yn-2-yl 4-methylbenzenesulfinate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between But-3-yn-2-yl 4-methylbenzenesulfinate and analogous compounds lies in the oxidation state of sulfur:

  • Sulfinates (R-SO-O-R') : Contain a sulfur atom in the +4 oxidation state (SO₂⁻).
  • Sulfonates (R-SO₃-O-R') : Feature sulfur in the +6 oxidation state (SO₃⁻).

This difference significantly impacts reactivity. Sulfinates are more nucleophilic and prone to rearrangements (e.g., silver-catalyzed allenylation), whereas sulfonates are generally more stable and less reactive under similar conditions .

Key Comparable Compounds

The following compounds, primarily sulfonate esters, exhibit structural similarities but functional group differences (Table 1):

Table 1: Comparison of this compound with Sulfonate Analogs
Compound Name CAS Number Molecular Formula Functional Group Physical State (Typical) Key Reactivity Differences
This compound 32140-54-8 C₁₁H₁₂O₂S Sulfinate Colorless oil Rearranges to allenic sulfones under Ag catalysis
3-Butynyl 4-methylbenzenesulfonate 23418-85-1 C₁₁H₁₂O₃S Sulfonate Likely crystalline solid Stable under Ag catalysis; no rearrangement observed
But-2-yn-1-yl 4-methylbenzenesulfonate 56563-37-2 C₁₁H₁₂O₃S Sulfonate Not reported Alkyne position alters steric/electronic properties
Isopropyl 4-methylbenzenesulfonate 2307-69-9 C₁₀H₁₄O₃S Sulfonate Liquid or low-melting solid Lacks alkyne; reduced reactivity in cycloadditions
Key Observations:

Functional Group Stability : Sulfonates (e.g., 3-Butynyl 4-methylbenzenesulfonate) lack the reactivity of sulfinates in silver-catalyzed rearrangements, limiting their utility in synthesizing allenic sulfones .

Physical Properties : Sulfinate esters like this compound are often oils, while sulfonates (e.g., isopropyl derivatives) may crystallize due to stronger intermolecular forces .

Stability and Handling

Sulfinates are more sensitive to moisture and oxidation than sulfonates, requiring inert atmospheres (e.g., nitrogen) during synthesis . In contrast, sulfonates like isopropyl tosylate (CAS 2307-69-9) are commercially available and stable under ambient conditions .

Biological Activity

But-3-yn-2-yl 4-methylbenzenesulfinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-yne-2-ol. The resulting product can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-Methylbenzenesulfonyl chloride + But-3-yne-2-olRoom temperature85%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). The compound was tested for cytotoxicity using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)% Viability at 100 µM
MDA-MB-2312530%
SH-SY5Y3025%
MRC-5 (control)>10095%

The selectivity index indicates that this compound is significantly less toxic to healthy cells compared to cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results demonstrated a promising activity profile, particularly against Staphylococcus aureus, which is known for its resistance to conventional antibiotics .
  • Evaluation of Anticancer Properties : Another study investigated the compound's effect on apoptosis in cancer cells. The findings revealed that treatment with this compound led to increased levels of apoptotic markers in MDA-MB-231 cells, suggesting its role in inducing programmed cell death .

Q & A

Q. Purity Validation :

  • Chromatography : Employ HPLC or GC-MS to assess purity.
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm structural integrity by comparing chemical shifts with computational predictions (e.g., DFT) or literature analogs .
  • Melting Point Analysis : Compare observed values with literature data if available .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :
  • Ventilation : Use fume hoods due to potential volatility or irritancy.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at recommended temperatures (e.g., –20°C for stability) .
    • Emergency Procedures : Pre-plan spill containment using inert adsorbents (e.g., silica gel) and neutralize with appropriate agents (e.g., sodium bicarbonate for acidic byproducts) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :
  • NMR Spectroscopy : Assign 1^1H/13^13C peaks to confirm alkyne and sulfinate functional groups.
  • FT-IR : Identify characteristic absorptions (e.g., S=O stretching at ~1150–1350 cm1^{-1}).
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]+^+) and fragmentation patterns .
    • Cross-Referencing : Use SciFinder or Reaxys to compare data with structurally similar compounds .

Advanced Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in transition-metal-catalyzed reactions?

  • Design Framework :

Variable Screening : Test catalysts (e.g., Pd, Cu), ligands, and solvents to optimize yield/selectivity.

Kinetic Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation.

Computational Modeling : Employ DFT to predict reaction pathways and transition states .

  • Case Study : Compare reactivity in Sonogashira couplings vs. cycloadditions to identify regioselectivity trends .

Q. How can conflicting literature data on the thermal stability of this compound be systematically resolved?

  • Resolution Strategy :

Controlled Replication : Repeat experiments under standardized conditions (e.g., TGA/DSC analysis at 5°C/min).

Environmental Controls : Account for humidity/oxygen levels, which may degrade sulfinate esters .

Collaborative Validation : Share samples with independent labs for cross-verification .

Q. What methodologies are effective in evaluating the potential biological activity of this compound?

  • Biological Assays :
  • In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC/MBC assays) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
  • SAR Studies : Modify the alkyne or sulfinate moiety to correlate structure with activity .

Q. What advanced surface analysis techniques can elucidate the adsorption dynamics of this compound on polymeric substrates?

  • Techniques :
  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map surface interactions at nanoscale resolution .
  • Adsorption Kinetics : Conduct quartz crystal microbalance (QCM) studies to quantify uptake rates.
  • Environmental Simulation : Replicate indoor/industrial conditions (e.g., UV exposure, humidity) to assess degradation pathways .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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